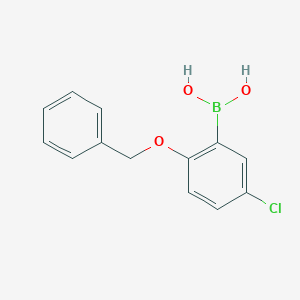

2-Benzyloxy-5-chlorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(5-chloro-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLERXVFZNNSBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400739 | |

| Record name | 2-BENZYLOXY-5-CHLOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612832-83-4 | |

| Record name | 2-BENZYLOXY-5-CHLOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyloxy-5-chlorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzyloxy-5-chlorophenylboronic Acid

CAS Number: 612832-83-4

This technical guide provides a comprehensive overview of 2-Benzyloxy-5-chlorophenylboronic acid, a versatile reagent in modern organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, key applications, and its role as a building block in the development of targeted therapeutics.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 612832-83-4 | [1] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |

| Molecular Weight | 262.5 g/mol | [1] |

| Melting Point | 110 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥95% | |

| Synonyms | 2-Benzyloxy-5-chlorobenzeneboronic acid | [1] |

Synthesis and Experimental Protocols

Plausible Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 4-chloro-2-hydroxytoluene, which is first protected with a benzyl group, followed by ortho-lithiation and subsequent reaction with a trialkyl borate.

Experimental Workflow for Synthesis

Detailed Protocol:

-

Protection of the Phenolic Hydroxyl Group: To a solution of 4-chloro-2-hydroxytoluene in a suitable solvent such as acetone or dimethylformamide (DMF), is added a base like potassium carbonate (K₂CO₃). Benzyl bromide is then added, and the mixture is heated to effect the benzylation of the hydroxyl group, yielding 1-(benzyloxy)-4-chloro-2-methylbenzene.

-

Ortho-lithiation: The benzyloxy-protected intermediate is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the position ortho to the benzyloxy group. The inclusion of N,N,N',N'-tetramethylethylenediamine (TMEDA) can facilitate this directed ortho-metalation.

-

Borylation and Hydrolysis: A trialkyl borate, such as triisopropyl borate, is then added to the lithiated intermediate. The resulting boronic ester is subsequently hydrolyzed by the addition of an aqueous acid (e.g., dilute HCl) to yield the final product, this compound. The product can then be purified by recrystallization.

Core Application: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[1]

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl halide with this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Detailed Protocol:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent such as dioxane, toluene, or DMF, and water.

-

Reaction: The reaction mixture is heated under an inert atmosphere (nitrogen or argon) to a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature. An aqueous work-up is performed to remove the inorganic salts, followed by extraction of the product into an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The crude product is then purified, typically by flash column chromatography on silica gel or by recrystallization, to yield the desired biaryl compound.

Application in Drug Discovery and Signaling Pathways

This compound serves as a crucial building block in the synthesis of complex organic molecules with potential therapeutic applications, including the development of kinase inhibitors for cancer therapy. While a specific, marketed drug directly synthesized from this boronic acid is not prominently documented, its utility can be illustrated through its role in constructing scaffolds for inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Representative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Biaryl compounds, which can be synthesized using this compound, are often designed to be ATP-competitive inhibitors of the kinases within this pathway.

PI3K/Akt/mTOR Signaling Pathway and Inhibition

This diagram illustrates how a biaryl kinase inhibitor, synthesized using a building block like this compound, can block the signaling cascade at various points (PI3K, Akt, or mTOR), thereby preventing downstream effects like cell proliferation and promoting apoptosis in cancer cells. The benzyloxy and chloro substituents on the phenylboronic acid can be strategically utilized to achieve desired potency and selectivity for the target kinase.

Conclusion

This compound is a valuable and versatile reagent in the field of organic chemistry. Its primary utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl structures, which are of significant interest in drug discovery and materials science. This guide provides essential technical information to aid researchers in the effective application of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 2-Benzyloxy-5-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-benzyloxy-5-chlorophenylboronic acid, a versatile reagent in modern organic synthesis and medicinal chemistry. Its utility in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These data are essential for experimental design, reaction optimization, and safety considerations.

| Property | Value | Reference |

| Molecular Weight | 262.5 g/mol | [1][2] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [1][2] |

| CAS Number | 612832-83-4 | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 110 °C | [1] |

| Purity | 95 - 107% (Assay by titration) | [1] |

| Storage | Room Temperature or -20°C | [1][2] |

Key Applications in Synthesis

This compound is a key intermediate in various synthetic transformations. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of boronic acids.[5][6]

The unique substitution pattern of this compound, featuring a bulky benzyloxy group ortho to the boronic acid and a chloro substituent, offers specific steric and electronic properties that can be exploited in the synthesis of targeted molecules. These include potential anti-cancer agents and other therapeutic compounds.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. This protocol is based on established methodologies for Suzuki couplings and should be adapted and optimized for specific substrates.

Materials:

-

This compound

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

-

Add the degassed, anhydrous solvent via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Reaction Workflow

The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below. This diagram illustrates the key components and steps involved in the synthesis of biaryl compounds using boronic acids.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

While specific signaling pathways directly involving this compound are not extensively documented, its utility as a synthetic precursor is evident in medicinal chemistry research. For instance, derivatives of similar benzyloxy-phenyl structures have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease.[7] The synthesis of such inhibitors often relies on cross-coupling reactions where boronic acids like the topic of this guide are indispensable.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound | 612832-83-4 | TCI Deutschland GmbH [tcichemicals.com]

- 4. 612832-83-4|(2-(Benzyloxy)-5-chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Benzyloxy-5-chlorophenylboronic Acid: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Benzyloxy-5-chlorophenylboronic acid, a versatile reagent in modern organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and significant applications, with a focus on its role in cross-coupling reactions and medicinal chemistry.

Chemical Structure and Properties

This compound is an organoboron compound featuring a phenylboronic acid moiety substituted with a benzyloxy and a chloro group. This unique substitution pattern imparts specific reactivity and properties that are highly valued in organic synthesis.

Below is a summary of its key chemical and physical properties:

| Property | Value |

| CAS Number | 612832-83-4[1][2][3][4] |

| Molecular Formula | C₁₃H₁₂BClO₃ |

| Molecular Weight | 262.50 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥96%[2] |

| Synonyms | 2-Benzyloxy-5-chlorobenzeneboronic acid |

Synthesis

The synthesis of this compound typically involves a multi-step process starting from a readily available precursor. A general synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Benzylation of 4-Chloro-2-nitrophenol

-

To a solution of 4-chloro-2-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure. The crude product, 1-(benzyloxy)-4-chloro-2-nitrobenzene, can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

-

Dissolve the 1-(benzyloxy)-4-chloro-2-nitrobenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for instance, tin(II) chloride (SnCl₂) or perform catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up the reaction mixture accordingly based on the reducing agent used to isolate 5-benzyloxy-2-chloroaniline.

Step 3: Sandmeyer Reaction

-

The amino group of 5-benzyloxy-2-chloroaniline is converted to a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr) at low temperatures (0-5 °C).

-

The diazonium salt is then treated with a copper(I) bromide (CuBr) solution to yield 1-(benzyloxy)-2-bromo-5-chlorobenzene.

Step 4: Lithiation and Borylation

-

Dissolve the 1-(benzyloxy)-2-bromo-5-chlorobenzene (1.0 eq) in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise to perform a lithium-halogen exchange.

-

After stirring for a short period, add a trialkyl borate, for example, triisopropyl borate (B(O-iPr)₃), to the reaction mixture.

-

Allow the reaction to warm to room temperature and then quench with an acidic aqueous solution (e.g., 1M HCl).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude this compound. Purification can be achieved by recrystallization.

Applications in Organic Synthesis

This compound is a valuable building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[5] This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

-

This compound (1.0 - 1.5 eq)

-

Aryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., toluene, DMF, or a mixture like dioxane/water)

Procedure:

-

In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

-

Monitor the reaction's progress using TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Medicinal Chemistry

The structural motif derived from this compound is of significant interest in medicinal chemistry. Arylboronic acids and their derivatives are known to exhibit a range of biological activities and can serve as intermediates in the synthesis of potent enzyme inhibitors. For instance, derivatives of similar benzyloxy-phenyl structures have been investigated as inhibitors for various enzymes.

Quantitative Data: Inhibitory Activity of Related Compounds

The following table presents inhibitory concentration (IC₅₀) values for novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, which share a similar structural core, against monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment.[6]

| Compound | MAO-B IC₅₀ (µM)[6] |

| 3h | 0.062 |

| Safinamide (Reference) | 0.098 |

| Rasagiline (Reference) | 0.081 |

These data highlight the potential for compounds derived from benzyloxy-phenylboronic acid scaffolds to exhibit potent biological activity.

Conclusion

This compound is a highly useful and versatile reagent in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures. Furthermore, the structural motifs accessible from this building block hold significant promise in the field of medicinal chemistry for the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their synthetic and drug discovery endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-Benzyloxy-5-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 2-Benzyloxy-5-chlorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. Due to its utility in Suzuki-Miyaura coupling reactions, this compound is valuable for the construction of complex molecular architectures, including those with potential therapeutic applications.[1] This document outlines a common and effective two-step synthetic pathway, including detailed experimental protocols, quantitative data representation, and workflow diagrams.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 4-chloro-2-iodophenol. The first step involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis to yield 1-(benzyloxy)-4-chloro-2-iodobenzene. The subsequent step is a palladium-catalyzed borylation of the aryl iodide to afford the target boronic acid.

Caption: Overview of the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Benzyloxy)-4-chloro-2-iodobenzene

This procedure details the benzylation of 4-chloro-2-iodophenol to protect the hydroxyl group.

Reaction Scheme:

Caption: Benzylation of 4-chloro-2-iodophenol.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Chloro-2-iodophenol | C₆H₄ClIO | 254.45 |

| Benzyl Bromide | C₇H₇Br | 171.03 |

| Potassium Carbonate | K₂CO₃ | 138.21 |

| Acetone | C₃H₆O | 58.08 |

Procedure:

-

To a solution of 4-chloro-2-iodophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-(benzyloxy)-4-chloro-2-iodobenzene.

Quantitative Data (Typical):

| Parameter | Value |

| Typical Yield | 85-95% |

| Physical State | Solid |

Step 2: Synthesis of this compound

This protocol describes the Miyaura borylation of 1-(benzyloxy)-4-chloro-2-iodobenzene to produce the final product.

Reaction Scheme:

References

An In-Depth Technical Guide on the Physical Properties of 2-Benzyloxy-5-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Benzyloxy-5-chlorophenylboronic acid, a key reagent in organic synthesis and medicinal chemistry.[1] This document consolidates available data on its physical characteristics, outlines standard experimental protocols for property determination, and illustrates its primary application in a common synthetic workflow.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] It is recognized for its utility as an intermediate in cross-coupling reactions, particularly Suzuki-Miyaura coupling, which is fundamental for constructing complex organic molecules and biologically active compounds.[1] The compound should be stored under an inert gas like nitrogen or argon at 2-8°C.[2]

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 612832-83-4 | [1] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |

| Molecular Weight | 262.5 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 108-110 °C | [2] |

| Boiling Point | 462.3±55.0 °C (Predicted) | [2] |

| Density | 1.30±0.1 g/cm³ (Predicted) | [2] |

| Purity | 95 - 107% (Assay by titration) | [1] |

| Storage Conditions | Store at room temperature or under inert gas at 2-8°C | [1][2] |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections describe standard laboratory protocols for melting point determination and spectroscopic analysis.

1. Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Apparatus: Capillary tube melting point apparatus, capillary tubes (sealed at one end), mortar and pestle, spatula.

-

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered. A small amount can be crushed using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20°C below the expected melting point (108-110°C).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

The recorded range is the melting point of the sample.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are standard methods to confirm the chemical structure of a synthesized compound.

-

Objective: To verify the molecular structure of this compound by analyzing the chemical environment of its hydrogen and carbon atoms.

-

Apparatus: NMR spectrometer (e.g., 400 MHz), NMR tubes, deuterated solvent (e.g., CDCl₃ or DMSO-d₆), micropipette.

-

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (such as DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into an NMR tube using a micropipette.

-

Place the NMR tube into the spectrometer's sample holder.

-

Acquire the ¹H NMR spectrum, typically using a standard pulse sequence. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[3]

-

Following ¹H NMR, acquire the ¹³C NMR spectrum.

-

Process the resulting spectra (Fourier transform, phase correction, and baseline correction) to identify the characteristic peaks corresponding to the benzylic protons, aromatic protons, and the boronic acid hydroxyl protons.

-

Visualized Workflows and Relationships

General Characterization Workflow

The logical flow for the synthesis and confirmation of a chemical compound like this compound involves synthesis, purification, and subsequent characterization to verify its identity and purity.

Caption: A typical workflow for synthesizing and verifying the identity and purity of a chemical compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is primarily used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1] This reaction is a cornerstone of modern organic synthesis for creating biaryl compounds.

Caption: The catalytic cycle for a Suzuki-Miyaura reaction, a primary application for this boronic acid.

References

Physicochemical Properties of 2-Benzyloxy-5-chlorophenylboronic acid

An In-depth Technical Guide on 2-Benzyloxy-5-chlorophenylboronic acid: Physicochemical Properties and Experimental Protocols

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties and the experimental procedures for determining its solubility. Due to the absence of publicly available quantitative solubility data for this specific compound, this document details a robust experimental protocol that can be employed to generate such data. Furthermore, as this compound is a key reagent in palladium-catalyzed cross-coupling reactions, a diagram of the Suzuki-Miyaura catalytic cycle is included to provide a practical context for its application.

| Property | Value | Reference(s) |

| CAS Number | 612832-83-4 | [1] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |

| Molecular Weight | 262.5 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 110 °C (literature) | [1] |

| Purity | 95 - 105% (Assay by titration) | [1] |

| Storage Conditions | Store at room temperature | [1] |

Experimental Protocol: Solubility Determination by the Dynamic Method

The dynamic method is a widely used and reliable technique for determining the solubility of a solid compound in a liquid solvent as a function of temperature. The procedure involves heating a solid-liquid mixture of known composition at a controlled rate and observing the temperature at which the solid phase completely dissolves, indicated by the disappearance of turbidity.

Materials and Equipment:

-

This compound

-

High-purity organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath

-

Calibrated temperature probe or thermometer

-

Luminance probe or a laser and photodetector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous. The sample is then heated at a slow, constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or, for greater accuracy, by using a luminance probe or a light scattering measurement setup.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the experiment with different compositions of the solute and solvent to construct a solubility curve, which plots solubility against temperature.

Visualizations

To further elucidate the experimental and application contexts of this compound, the following diagrams are provided.

Caption: Workflow for the dynamic method of solubility determination.

This compound is a valuable reagent in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[1] The catalytic cycle of this reaction is a fundamental concept for its application.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Benzyloxy-5-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-chlorophenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its utility in the development of novel pharmaceuticals and advanced materials necessitates a thorough understanding of its safety profile and proper handling procedures. This guide provides an in-depth overview of the known hazards, recommended handling protocols, and emergency procedures for this compound to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

This compound is classified as an irritant and may cause respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding its potential hazards.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

GHS Label Elements

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C₁₃H₁₂BClO₃[2] |

| Molecular Weight | 262.5 g/mol [2] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 110 °C (Lit.)[2] |

| Solubility | No data available. General boronic acids have limited water solubility. |

| Stability | Stable under normal conditions.[3] May be hygroscopic and air sensitive.[4] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield may be required for splash hazards.[5][6] | Protects eyes from dust particles and potential splashes.[5] |

| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves).[5] | Prevents skin contact with the chemical.[5] Proper glove removal technique is essential to avoid contamination.[7] |

| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[5] | Protects skin from accidental spills.[5] |

| Respiratory Protection | Required when dusts are generated. Use a NIOSH/MSHA approved respirator if engineering controls are insufficient.[5][8] | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[3][5] |

Engineering Controls

Engineering controls should be the primary means of exposure reduction.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][9]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are close to the workstation location.[3][4]

Storage

Proper storage is essential for both safety and to maintain the quality of the reagent.

-

Conditions: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed.[3][9] Some sources recommend refrigerated storage under an inert atmosphere.[10]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][4]

Experimental Protocols: A Step-by-Step Guide

The following protocols outline best practices for common laboratory manipulations of this compound.

Weighing and Transferring

Due to its potential to cause respiratory irritation, handling this solid compound requires measures to prevent dust formation.

-

Preparation: Don all required PPE as outlined in Table 3. Ensure the chemical fume hood is operational.

-

Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using a balance outside the hood, use a tared, sealed container to transport the material.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

Dissolution

-

Solvent Addition: In a chemical fume hood, add the chosen solvent to the flask containing the weighed this compound.

-

Mixing: Gently swirl the flask or use a magnetic stirrer to facilitate dissolution. Gentle heating may be applied if necessary, but be mindful of the compound's melting point and potential for decomposition.

Spill and Waste Management

-

Spill Containment: In case of a spill, prevent further leakage or spread if it is safe to do so.[9]

-

Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, labeled disposal container.[3][11] Avoid creating dust. Moisten the material with an inert solvent if necessary to prevent dusting.[11]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[3][9] Do not empty into drains.[3]

First Aid and Emergency Procedures

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][9] If you feel unwell, call a POISON CENTER or doctor/physician.[3] |

| Skin Contact | Wash with plenty of soap and water.[3][9] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash before reuse.[3] |

| Eye Contact | Rinse cautiously with water for several minutes.[3][9] Remove contact lenses, if present and easy to do. Continue rinsing.[3][9] If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | Rinse mouth.[8] Do NOT induce vomiting.[11] Immediately call a POISON CENTER or doctor.[11] |

Fire and Explosion Hazards

While not classified as flammable, understanding the behavior of this compound in a fire is crucial for emergency preparedness.

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

-

Hazardous Combustion Products: In a fire, irritating or toxic fumes may be generated, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen chloride.[3][4]

-

Firefighting Precautions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][13]

Visualizing Safety Workflows

To further clarify the logical steps in ensuring laboratory safety, the following diagrams illustrate key decision-making processes.

Caption: Hazard Assessment and Control Workflow

Caption: PPE Selection Decision Tree

References

- 1. combi-blocks.com [combi-blocks.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. leelinework.com [leelinework.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. ICSC 0991 - BORIC ACID [chemicalsafety.ilo.org]

- 12. angenechemical.com [angenechemical.com]

- 13. laballey.com [laballey.com]

Commercial Suppliers and Technical Applications of 2-Benzyloxy-5-chlorophenylboronic acid: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and applications of 2-Benzyloxy-5-chlorophenylboronic acid, a key building block in modern organic synthesis. This document details commercial suppliers, provides an example of a synthetic protocol for its preparation, and explores its utility in the synthesis of biologically active molecules, including a discussion of a relevant signaling pathway.

Commercial Availability

This compound (CAS No. 612832-83-4) is readily available from a variety of commercial chemical suppliers. The compound is typically offered as a white to off-white crystalline powder. Key product specifications from a selection of suppliers are summarized in the table below to facilitate comparison.

| Supplier | Catalog Number | Purity | Available Quantities |

| TCI America | B5076 | >95.0% (contains varying amounts of Anhydride) | 1g, 5g, 25g |

| Chem-Impex | 07914 | 95-105% (Assay by titration) | 1g, 5g, 10g, 25g |

| BLDpharm | BD136734 | ≥95.0% | 1g, 5g, 25g, 100g |

| Pure Chemistry Scientific Inc. | 2048817 | 96+% | 5g |

Synthesis Protocol

While this compound is commercially available, understanding its synthesis can be valuable for researchers. A representative experimental protocol for its preparation is detailed below.

Synthesis of this compound

This protocol describes the synthesis of the target compound from 1-Benzyloxy-4-chloro-2-iodobenzene.

-

Materials:

-

1-Benzyloxy-4-chloro-2-iodobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Diethyl ether (anhydrous)

-

Tetrahydrofuran (THF) (anhydrous)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Argon or Nitrogen gas

-

-

Procedure:

-

Dissolve 1-Benzyloxy-4-chloro-2-iodobenzene (1.0 eq) in a mixture of anhydrous diethyl ether and anhydrous THF.

-

Cool the solution to between -78 °C and -100 °C under an inert atmosphere (Argon or Nitrogen).

-

Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (2.0-3.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 2 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Application in the Synthesis of Bioactive Molecules: Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals and other biologically active compounds.

Below is a general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery: Inhibition of Monoamine Oxidase B (MAO-B)

Derivatives synthesized from this compound have shown potential as inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is an enzyme that plays a crucial role in the degradation of neurotransmitters, particularly dopamine.[1][2] The inhibition of MAO-B leads to an increase in the concentration of dopamine in the brain, which is a key therapeutic strategy in the management of Parkinson's disease.[1][2]

The signaling pathway involving MAO-B and its inhibition can be visualized as follows:

References

Spectral Analysis of 2-Benzyloxy-5-chlorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-Benzyloxy-5-chlorophenylboronic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. The information herein is intended to serve as a reference for the characterization of this versatile compound.

Predicted Spectral Data

While specific experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | br s | 2H | B(OH)₂ |

| ~7.6-7.7 | d | 1H | Ar-H |

| ~7.3-7.5 | m | 5H | Ar-H (benzyl) |

| ~7.2-7.3 | dd | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~5.2 | s | 2H | O-CH₂-Ph |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | Ar-C-O |

| ~137 | Ar-C (benzyl) |

| ~135 | Ar-CH |

| ~130 | Ar-C-Cl |

| ~128.5 | Ar-CH (benzyl) |

| ~128.0 | Ar-CH (benzyl) |

| ~125 | Ar-C-B |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~70 | O-CH₂-Ph |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Broad | O-H stretch (B(OH)₂) |

| ~3030 | Medium | Ar-H stretch |

| ~2920 | Weak | C-H stretch (CH₂) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~1080 | Medium | C-Cl stretch |

| ~750, 690 | Strong | Ar-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion Type |

| 262.04 | [M]⁺ |

| 244.03 | [M-H₂O]⁺ |

| 171.01 | [M-C₇H₇]⁺ |

| 91.05 | [C₇H₇]⁺ (benzyl fragment) |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of a pure KBr pellet first and then the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and spectral characterization of a substituted phenylboronic acid like this compound.

Caption: General workflow for synthesis and characterization.

An In-depth Technical Guide to 2-Benzyloxy-5-chlorophenylboronic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyloxy-5-chlorophenylboronic acid has emerged as a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural features, combining a bulky benzyloxy protecting group with the reactivity of a boronic acid and the electronic influence of a chloro substituent, make it a versatile reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and its application in the synthesis of bioactive compounds, primarily through the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Rise of a Versatile Reagent

The development and application of boronic acids have revolutionized carbon-carbon bond formation in organic chemistry. This compound is a prominent member of this class of reagents, valued for its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the benzyloxy group allows for strategic protection of a phenol, which can be deprotected in later synthetic steps, while the chloro substituent modifies the electronic properties of the phenyl ring, influencing its reactivity in cross-coupling reactions.[1]

Key Attributes:

-

CAS Number: 612832-83-4

-

Molecular Formula: C₁₃H₁₂BClO₃

-

Molecular Weight: 262.50 g/mol

-

Appearance: White to off-white crystalline powder[1]

-

Melting Point: 110 °C (literature value)[1]

Discovery and History

While a specific seminal publication detailing the initial "discovery" of this compound is not readily apparent in a singular, landmark paper, its emergence is intrinsically linked to the broader development and popularization of arylboronic acids as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The synthesis of various substituted phenylboronic acids became a significant area of research following the groundbreaking work of Suzuki and Miyaura in the late 1970s and early 1980s.

The preparation of functionalized boronic acids like the title compound is often driven by the need for specific building blocks in targeted synthetic campaigns, particularly in industrial and academic drug discovery programs. The CAS number for this compound suggests its registration and likely first synthesis occurred in the early 2000s, a period of intense activity in the application of Suzuki couplings for library synthesis and lead optimization in medicinal chemistry.

Synthesis and Experimental Protocols

The synthesis of this compound typically follows a well-established route for the preparation of arylboronic acids, which involves the formation of an organometallic intermediate followed by quenching with a trialkyl borate.

General Synthetic Pathway

The most common synthetic route involves a Grignard reaction or a lithium-halogen exchange of a protected and halogenated benzene derivative, followed by reaction with a borate ester and subsequent acidic workup.

References

Potential Research Avenues for 2-Benzyloxy-5-chlorophenylboronic Acid: A Technical Guide

For Immediate Release

Shanghai, China – December 29, 2025 – 2-Benzyloxy-5-chlorophenylboronic acid, a versatile synthetic building block, is poised to unlock new frontiers in medicinal chemistry and materials science. This in-depth technical guide explores promising research areas for this compound, providing detailed experimental protocols and highlighting its potential in the development of novel therapeutic agents. The core utility of this boronic acid lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex organic molecules with significant biological activity.

Core Applications in Organic Synthesis

This compound serves as a crucial reagent for the formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals and functional materials. Its unique structure, featuring a benzyloxy protecting group and a chloro substituent, offers distinct advantages in multistep synthetic pathways.

A key area of application is in the synthesis of substituted biaryl compounds, which are prevalent motifs in many biologically active molecules. The Suzuki-Miyaura coupling reaction, a powerful and versatile method for C-C bond formation, is the primary reaction where this boronic acid is employed.[1][2]

Emerging Research Area: Antimicrobial and Antifungal Agents

Recent studies have highlighted the potential of this compound in the synthesis of novel antimicrobial and antifungal agents. Specifically, it is a key precursor for the synthesis of substituted 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities.[3][4]

One promising derivative is 2-amino-N-(5-(2-(benzyloxy)-5-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide . The synthesis of this and related compounds opens a pathway for the development of new therapeutic agents to combat drug-resistant pathogens.

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of synthesized 1,3,4-thiadiazole derivatives incorporating the 2-benzyloxy-5-chlorophenyl moiety. The data demonstrates significant activity against a range of bacterial and fungal strains.

| Compound ID | Substituent (R) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |

| 1a | -H | 12.5 | 25 | 25 | 50 |

| 1b | -CH₃ | 6.25 | 12.5 | 12.5 | 25 |

| 1c | -Cl | 3.12 | 6.25 | 6.25 | 12.5 |

| 1d | -OCH₃ | 6.25 | 12.5 | 12.5 | 25 |

Standard Drugs: Ciprofloxacin (MIC for bacteria), Fluconazole (MIC for fungi)

Experimental Protocols

General Synthetic Workflow

The synthesis of the target antimicrobial compounds generally follows a multi-step process, culminating in a key carbon-carbon bond-forming reaction utilizing this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Benzyloxy-5-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-benzyloxy-5-chlorophenylboronic acid. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are significant scaffolds in medicinal chemistry and materials science.[1] The protocols outlined below are designed to be a robust starting point for researchers, offering guidance on reaction setup, execution, and optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][3][4] This palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[5][6]

This compound is a particularly useful reagent for introducing a substituted phenyl moiety. The resulting benzyloxy- and chloro-substituted biaryl core is found in a variety of biologically active molecules, exhibiting properties such as anti-inflammatory and analgesic effects.[7] The benzyloxy group can also serve as a protecting group for a phenol, allowing for further synthetic manipulations.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[2][3]

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center.[3]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[2][3]

Experimental Protocols

The following protocols are designed for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These conditions can be adapted for other aryl halides, though reaction times and temperatures may need to be optimized. Given the ortho-benzyloxy group, this substrate can be considered sterically hindered, and thus, ligands suitable for such couplings are recommended.[8][9][10]

Protocol 1: General Conditions for Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL, degassed)

-

Water (0.5 mL, degassed)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed toluene and degassed water via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typical reaction times are 2-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times, particularly for sterically hindered substrates.[11][12]

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL, degassed)

-

Water (1 mL, degassed)

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and K₂CO₃.

-

Add the degassed 1,4-dioxane and water.

-

Seal the vial with a cap.

-

Reaction Execution: Place the vial in a microwave reactor and heat to 120-150 °C for 10-30 minutes.

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation

The following tables summarize typical reaction components and conditions for Suzuki-Miyaura cross-coupling reactions. These can be used as a starting point for optimization.

Table 1: Common Catalysts and Ligands

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | SPhos | 1-5 | Excellent for sterically hindered substrates.[13] |

| Pd₂(dba)₃ | XPhos | 1-5 | Highly active catalyst system. |

| Pd(PPh₃)₄ | PPh₃ | 2-5 | A classic, widely used catalyst. |

| Pd(dppf)Cl₂ | dppf | 2-5 | Often used in microwave-assisted reactions.[11] |

Table 2: Common Bases and Solvents

| Base | Equivalents | Solvent System | Temperature (°C) | Notes |

| K₃PO₄ | 2-3 | Toluene/H₂O | 80-110 | A non-nucleophilic base suitable for sensitive functional groups.[13] |

| K₂CO₃ | 2-3 | Dioxane/H₂O or DMF/H₂O | 80-150 | A common and effective base.[11] |

| Cs₂CO₃ | 2-3 | Dioxane or THF | 60-100 | A stronger base, often used for less reactive substrates. |

| NaHCO₃ | 2-3 | Ethanol/H₂O | Reflux | A milder base. |

Visualizations

Experimental Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Potential Application in Drug Discovery: Targeting Inflammatory Pathways

Biaryl compounds synthesized using this compound are of interest in drug discovery, particularly as anti-inflammatory agents. One of the key pathways in inflammation is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins.

Caption: Inhibition of the COX pathway by biaryl compounds.

By inhibiting COX enzymes, these synthesized biaryl compounds can block the production of prostaglandins, thereby reducing inflammation. This makes them attractive candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

References

- 1. chemimpex.com [chemimpex.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. biolmolchem.com [biolmolchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of 2-Benzyloxy-5-chlorophenylboronic Acid in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2-Benzyloxy-5-chlorophenylboronic acid in palladium-catalyzed cross-coupling reactions. This versatile reagent is a valuable building block in organic synthesis, particularly for the construction of complex biaryl and heteroaryl structures that are often found in pharmaceuticals, agrochemicals, and advanced materials.[1]

Overview and Key Applications

This compound is an arylboronic acid that is frequently employed in Suzuki-Miyaura cross-coupling reactions.[1] The presence of the benzyloxy and chloro substituents on the phenyl ring influences its reactivity and provides handles for further synthetic transformations. Key applications include:

-

Synthesis of Biaryl Compounds: It serves as a robust coupling partner with various aryl halides to form substituted biphenyls, which are common scaffolds in medicinal chemistry.

-

Construction of Heteroaromatic Systems: It can be coupled with heteroaryl halides to generate complex molecules containing both aryl and heteroaryl motifs, which are prevalent in drug candidates.

-

Development of Biologically Active Molecules: This boronic acid is a key intermediate in the synthesis of compounds with potential therapeutic applications, including kinase inhibitors and other targeted therapies.

Experimental Data for Suzuki-Miyaura Cross-Coupling

The following table summarizes the quantitative data for a representative Suzuki-Miyaura cross-coupling reaction involving this compound.

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Hydroxy-2-bromobenzoic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene/Ethanol/Water (4:1:1) | 80 | 16 | 85 |

Detailed Experimental Protocols

Protocol for the Synthesis of 4'-Benzyloxy-5'-chloro-2'-hydroxy-biphenyl-3-carboxylic acid

This protocol details the Suzuki-Miyaura coupling of this compound with 3-Hydroxy-2-bromobenzoic acid.

Materials:

-

This compound

-

3-Hydroxy-2-bromobenzoic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water, degassed

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a reaction vessel, add this compound (1.2 eq.), 3-Hydroxy-2-bromobenzoic acid (1.0 eq.), and potassium carbonate (3.0 eq.).

-

Add Palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.10 eq.).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the aqueous phase with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4'-Benzyloxy-5'-chloro-2'-hydroxy-biphenyl-3-carboxylic acid.

Visualizations

General Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

Caption: Step-by-step workflow for the synthesis of biaryl compounds.

References

Application Notes and Protocols for 2-Benzyloxy-5-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-chlorophenylboronic acid is a versatile synthetic intermediate widely employed in organic synthesis and medicinal chemistry.[1] Its utility stems from the presence of a boronic acid moiety, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the facile construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1] The benzyloxy and chloro substituents on the phenyl ring provide handles for further functionalization and influence the electronic properties of the molecule, making it a valuable building block in the development of pharmaceuticals and advanced materials.[1]

This document provides detailed protocols for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions. Additionally, it explores its potential application in the development of enzyme inhibitors, specifically targeting Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

Chemical Properties and Data

| Property | Value | Reference |

| CAS Number | 612832-83-4 | [1] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |

| Molecular Weight | 262.50 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 110 °C (lit.) | |

| Purity | 95 - 105% (Assay by titration) | |

| Storage | Store at room temperature |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a common method for the synthesis of this compound from the corresponding aryl halide.

Workflow for the Synthesis of this compound

Caption: A schematic workflow for the synthesis of this compound.

Materials:

-

1-Benzyloxy-4-chloro-2-iodobenzene

-

n-Butyllithium (n-BuLi), 1.6 M solution in hexanes

-

Triethyl borate

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ether/Isohexane mixture (e.g., 50:50)

Procedure:

-

Dissolve 1-Benzyloxy-4-chloro-2-iodobenzene (1.0 eq) in a mixture of anhydrous diethyl ether and THF (e.g., 100:30 v/v) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cool the solution to between 0 °C and -10 °C using an ice-salt bath.

-

Under a nitrogen atmosphere, slowly add n-butyllithium (1.1 eq) dropwise over 15 minutes, maintaining the internal temperature below -5 °C.

-

After the addition is complete, warm the reaction mixture to -7 °C and stir for 1 hour.

-

While maintaining the nitrogen atmosphere, add triethyl borate (2.0 eq) dropwise.

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2N HCl (sufficient volume to neutralize the mixture).

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an ether/isohexane mixture as the eluent to yield this compound.

Quantitative Data:

| Starting Material | Product | Yield |

| 1-Benzyloxy-4-chloro-2-iodobenzene | This compound | ~74% |

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to form a biaryl compound.

General Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl bromide (or other aryl halide/triflate)

-

This compound

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

-

Degassed solvent system (e.g., Toluene/Water, 1,4-Dioxane/Water)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine (saturated aqueous NaCl solution)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried flask, add the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (e.g., 3-5 mol%), and base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure biaryl product.

Representative Reaction Conditions for Suzuki-Miyaura Coupling:

| Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Expected Yield |

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Good to Excellent |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Good to Excellent |

| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | Moderate to Good |

| 4-Chloroanisole | Pd(OAc)₂ / Buchwald Ligand | K₃PO₄ | t-BuOH/H₂O | 100 | Moderate to Good |

Note: Yields are illustrative and depend on the specific substrates and precise reaction conditions. Optimization may be required.

Application in Medicinal Chemistry: Targeting Monoamine Oxidase B (MAO-B)

Derivatives synthesized from this compound are of interest in drug discovery, particularly in the development of enzyme inhibitors. One such target is Monoamine Oxidase B (MAO-B), a mitochondrial enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, including dopamine.[2][3]